2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrrolidine ring attached to a tetrahydroisoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the reaction of a suitable tetrahydroisoquinoline precursor with a pyrrolidine derivative. One common method involves the use of a cyclization reaction where the tetrahydroisoquinoline is reacted with a pyrrolidine derivative under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrahydroisoquinoline or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated tetrahydroisoquinoline analogs. Substitution reactions can result in a variety of functionalized derivatives with different substituents on the tetrahydroisoquinoline or pyrrolidine rings.
Scientific Research Applications
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and reactivity.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline skeleton and may exhibit similar biological activities.
The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMHUVZFFXNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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